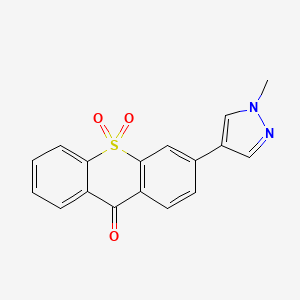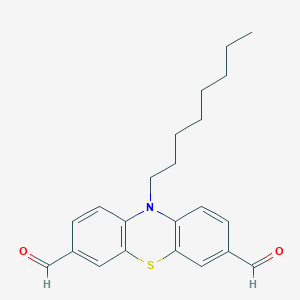![molecular formula C28H20N2 B14187975 N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine CAS No. 922507-37-7](/img/structure/B14187975.png)
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine typically involves the Suzuki coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Mechanism of Action
The mechanism by which N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine exerts its effects is primarily through its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs. The pathways involved include the movement of positive charges (holes) from the anode to the emitting layer, enhancing device efficiency and stability .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar hole-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and perovskite solar cells due to its electron-rich nature.
Uniqueness
N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine stands out due to its unique combination of naphthalene and carbazole moieties, which provide a balance of stability and electronic properties. This makes it particularly effective in enhancing the performance and longevity of optoelectronic devices.
Properties
CAS No. |
922507-37-7 |
|---|---|
Molecular Formula |
C28H20N2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(4-carbazol-9-ylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H20N2/c1-2-10-23-20(8-1)9-7-13-26(23)29-21-16-18-22(19-17-21)30-27-14-5-3-11-24(27)25-12-4-6-15-28(25)30/h1-19,29H |
InChI Key |
SCPGMMMTVUFORO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
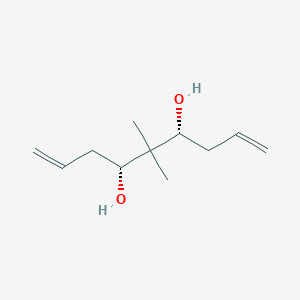
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
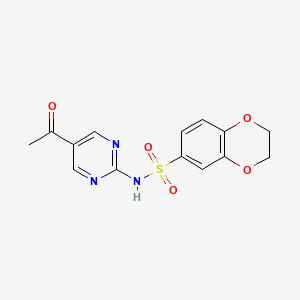
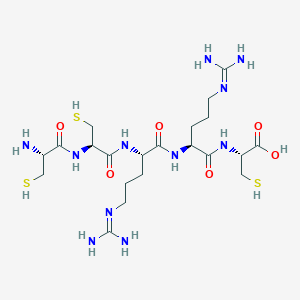
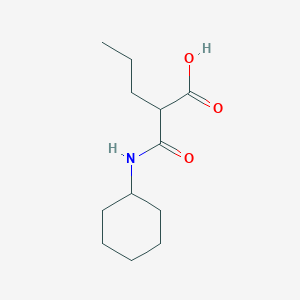
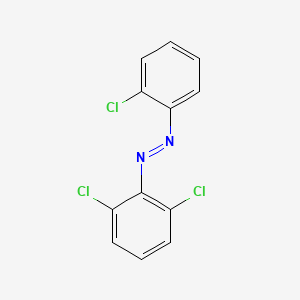
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
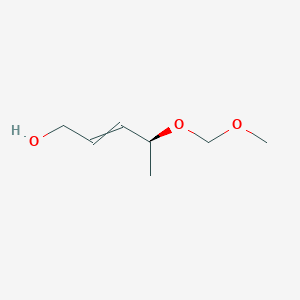
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
